N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide
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Overview
Description
N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide is a complex organic compound that features an indole moiety, an acetamido group, and a picolinamide structure
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a way consistent with colchicine . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Given the potential role of similar compounds in inducing apoptosis and affecting the cell cycle , it’s plausible that this compound could impact pathways related to these processes
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The synthesis begins with the preparation of 1-methyl-1H-indole-3-acetic acid. This can be achieved through the Fischer indole synthesis or other established methods.
Acetamidation: The indole derivative is then reacted with acetic anhydride to form the acetamido group.
Coupling with Picolinamide: The final step involves coupling the acetamido-indole derivative with picolinamide. This can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its indole moiety is known for interacting with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with specific enzymes and receptors makes it a promising lead in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)picolinamide
- N-(2-(2-(1H-indol-3-yl)acetamido)phenyl)benzamide
- N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)nicotinamide
Uniqueness
N-(2-(2-(1-methyl-1H-indol-3-yl)acetamido)phenyl)picolinamide is unique due to the presence of both an indole and a picolinamide moiety, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-[[2-(1-methylindol-3-yl)acetyl]amino]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-27-15-16(17-8-2-5-12-21(17)27)14-22(28)25-18-9-3-4-10-19(18)26-23(29)20-11-6-7-13-24-20/h2-13,15H,14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQMAJIFHYFJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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